
(-)-17-(2-(4-Pyridyl)ethyl)morphinan-3-ol tartrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(-)-17-(2-(4-Pyridyl)ethyl)morphinan-3-ol tartrate” is a complex organic compound that belongs to the class of morphinan derivatives. These compounds are known for their diverse pharmacological activities, including analgesic and antitussive properties. The tartrate salt form enhances the solubility and stability of the compound, making it suitable for various applications in scientific research and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “(-)-17-(2-(4-Pyridyl)ethyl)morphinan-3-ol tartrate” typically involves multiple steps, starting from basic organic molecules. The process may include:
Formation of the Morphinan Core: This step involves the construction of the morphinan skeleton through cyclization reactions.
Introduction of the Pyridyl Group: The pyridyl group is introduced via nucleophilic substitution or coupling reactions.
Formation of the Tartrate Salt: The final step involves the reaction of the free base with tartaric acid to form the tartrate salt.
Industrial Production Methods
Industrial production methods may involve optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
“(-)-17-(2-(4-Pyridyl)ethyl)morphinan-3-ol tartrate” can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Reduction of functional groups to alcohols or amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of strong bases or acids.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
“(-)-17-(2-(4-Pyridyl)ethyl)morphinan-3-ol tartrate” has various applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological receptors.
Medicine: Investigated for potential therapeutic effects, such as pain relief and cough suppression.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of “(-)-17-(2-(4-Pyridyl)ethyl)morphinan-3-ol tartrate” involves binding to specific molecular targets, such as opioid receptors. This binding triggers a cascade of intracellular events that lead to the compound’s pharmacological effects. The pathways involved may include modulation of neurotransmitter release and inhibition of pain signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Morphine: A well-known analgesic with a similar morphinan core.
Codeine: Another morphinan derivative with antitussive properties.
Naloxone: An opioid antagonist used to reverse opioid overdose.
Uniqueness
“(-)-17-(2-(4-Pyridyl)ethyl)morphinan-3-ol tartrate” is unique due to the presence of the pyridyl group, which may enhance its binding affinity and selectivity for certain receptors. The tartrate salt form also improves its solubility and stability, making it more suitable for various applications.
Propiedades
Número CAS |
63868-32-6 |
|---|---|
Fórmula molecular |
C27H34N2O7 |
Peso molecular |
498.6 g/mol |
Nombre IUPAC |
(2R,3R)-2,3-dihydroxybutanedioic acid;(1R,9R,10R)-17-(2-pyridin-4-ylethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol |
InChI |
InChI=1S/C23H28N2O.C4H6O6/c26-19-5-4-18-15-22-20-3-1-2-9-23(20,21(18)16-19)10-14-25(22)13-8-17-6-11-24-12-7-17;5-1(3(7)8)2(6)4(9)10/h4-7,11-12,16,20,22,26H,1-3,8-10,13-15H2;1-2,5-6H,(H,7,8)(H,9,10)/t20-,22+,23+;1-,2-/m01/s1 |
Clave InChI |
ZLYUUULYWWOPHJ-BNXVUDNTSA-N |
SMILES isomérico |
C1CC[C@@]23CCN([C@@H]([C@@H]2C1)CC4=C3C=C(C=C4)O)CCC5=CC=NC=C5.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
SMILES canónico |
C1CCC23CCN(C(C2C1)CC4=C3C=C(C=C4)O)CCC5=CC=NC=C5.C(C(C(=O)O)O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



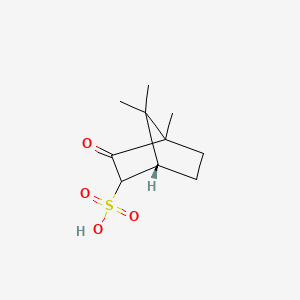
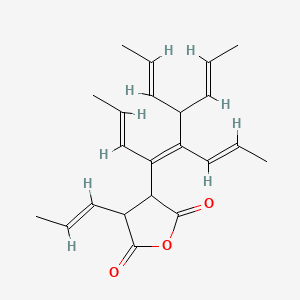
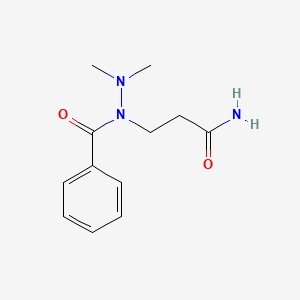
![N-[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]palmitamide monoacetate](/img/structure/B12694095.png)
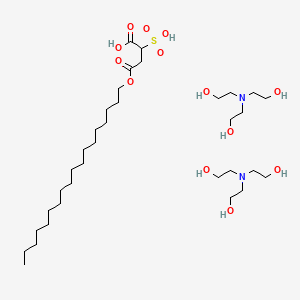
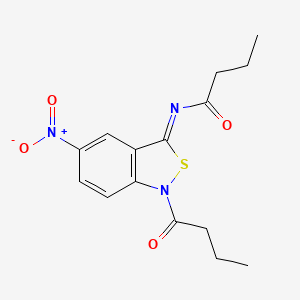
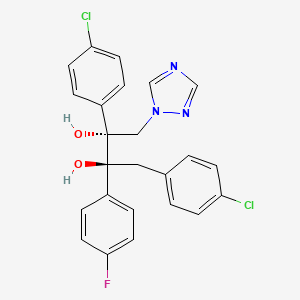
![(E)-but-2-enedioic acid;4-ethoxy-N-[[(2R)-1-ethylpyrrolidin-2-yl]methyl]-2-methylpyrimidine-5-carboxamide](/img/structure/B12694114.png)
![4,6-Dihydro-9-methoxy-1,2,5-trimethyl-3H-pyrido[4,3-B]carbazolium chloride](/img/structure/B12694121.png)
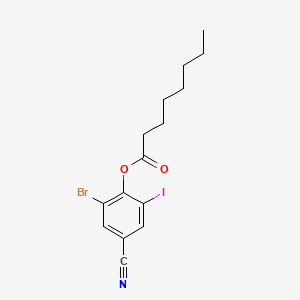
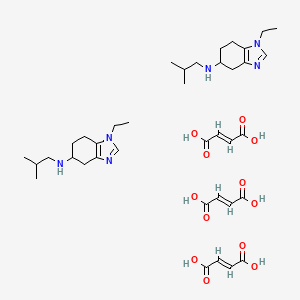
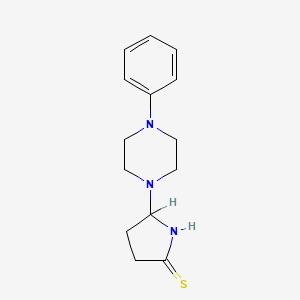
![tris[2,6-di(nonyl)phenyl] phosphite](/img/structure/B12694140.png)
